molecular formula C21H19NO3S2 B4606415 N~1~-[2-(PHENYLSULFANYL)PHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE

N~1~-[2-(PHENYLSULFANYL)PHENYL]-3-(PHENYLSULFONYL)PROPANAMIDE

Cat. No.: B4606415
M. Wt: 397.5 g/mol
InChI Key: FMWDZWJBACLEKI-UHFFFAOYSA-N
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Description

N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide is an organic compound characterized by the presence of both phenylsulfanyl and phenylsulfonyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide typically involves the following steps:

    Formation of the Phenylsulfanyl Group: This can be achieved through the reaction of a phenyl halide with a thiol under basic conditions.

    Introduction of the Phenylsulfonyl Group: This step involves the oxidation of a phenylsulfanyl group to a phenylsulfonyl group using an oxidizing agent such as hydrogen peroxide or a peracid.

    Amide Bond Formation: The final step involves the coupling of the phenylsulfanyl and phenylsulfonyl intermediates with a suitable amine to form the desired propanamide.

Industrial Production Methods

Industrial production of N1-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a phenylsulfonyl group.

    Reduction: The phenylsulfonyl group can be reduced back to a phenylsulfanyl group.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents such as lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of sulfide derivatives.

    Substitution: Formation of various substituted aromatic compounds.

Scientific Research Applications

N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N1-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide involves its interaction with specific molecular targets. The phenylsulfanyl and phenylsulfonyl groups can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N~1~-[2-(Phenylsulfanyl)phenyl]piperazine hydrochloride: Similar in structure but contains a piperazine ring instead of a propanamide group.

    Phenylsulfonyl derivatives: Compounds containing the phenylsulfonyl group but differing in other structural aspects.

Uniqueness

N~1~-[2-(Phenylsulfanyl)phenyl]-3-(Phenylsulfonyl)propanamide is unique due to the combination of phenylsulfanyl and phenylsulfonyl groups within the same molecule

Properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-phenylsulfanylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO3S2/c23-21(15-16-27(24,25)18-11-5-2-6-12-18)22-19-13-7-8-14-20(19)26-17-9-3-1-4-10-17/h1-14H,15-16H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMWDZWJBACLEKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC2=CC=CC=C2NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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